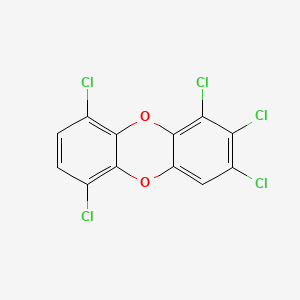

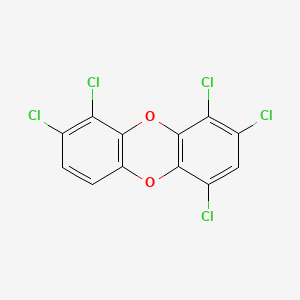

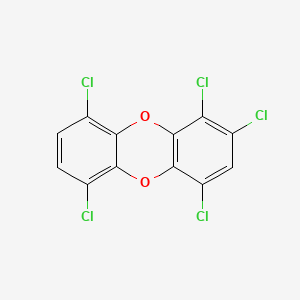

1,2,4,6,9-Pentachlorodibenzo-p-dioxin

Vue d'ensemble

Description

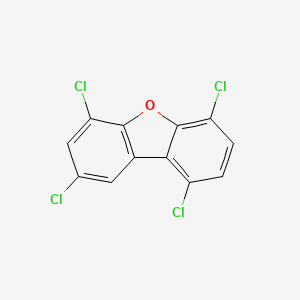

1,2,4,6,9-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .

Synthesis Analysis

Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .Molecular Structure Analysis

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis

1,2,4,6,9-Pentachlorodibenzo-p-dioxin is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .Physical And Chemical Properties Analysis

1,2,4,6,9-Pentachlorodibenzo-p-dioxin has a chemical formula of C12H3Cl5O2, an average molecular mass of 356.416 g/mol, and a monoisotopic mass of 353.858 g/mol . Its IUPAC name is 1,2,4,6,9-pentachlorooxanthrene .Applications De Recherche Scientifique

1. Environmental Impact and Biotransformation

- Studies have shown that compounds like 1,2,4,6,9-Pentachlorodibenzo-p-dioxin can be biotransformed in organisms like rainbow trout, highlighting their impact on aquatic life (Sijm et al., 1990).

- Research on photolysis has demonstrated that compounds like Pentachlorodibenzo-p-dioxin can undergo chemical changes upon exposure to light, leading to the production of various chlorinated dibenzo-p-dioxins (Miller et al., 1989).

2. Toxicity and Health Implications

- Investigations into the toxic effects of these compounds have revealed their potential impact on human health, especially concerning estrogen receptor-negative breast cancer (Zhang et al., 2009).

- Studies on the reproductive effects of dioxin-like compounds, including Pentachlorodibenzo-p-dioxin, have shown that they can affect reproductive development in laboratory animals (Hamm et al., 2003).

3. Chemical Analysis and Identification

- Research has been conducted on differentiating Pentachlorodibenzo-p-dioxin isomers using techniques like capillary gas chromatography and Fourier transform infrared spectroscopy, which are crucial for accurate chemical analysis and environmental monitoring (Grainger et al., 1987).

4. Mechanisms of Action and Interaction with Biological Systems

- Investigations into the mechanisms of action have revealed that compounds like Pentachlorodibenzo-p-dioxin can interact with the aryl hydrocarbon receptor, influencing cellular processes and potentially leading to antiestrogenic effects (Astroff & Safe, 1990).

5. Environmental Degradation and Fate

- Studies have examined the environmental fate of Pentachlorodibenzo-p-dioxin, such as its phototransformation under various conditions, which is essential for understanding its persistence and degradation in the environment (Friesen et al., 1990).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1,2,4,6,9-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-5(14)10-9(4)18-11-7(16)3-6(15)8(17)12(11)19-10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQVSAMSAKZLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074107 | |

| Record name | 1,2,4,6,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,6,9-Pentachlorodibenzo-p-dioxin | |

CAS RN |

82291-36-9 | |

| Record name | 1,2,4,6,9-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,9-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RG9UTM9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

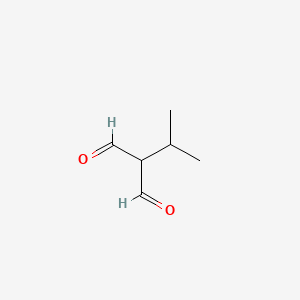

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid](/img/structure/B3066392.png)